Computed Lipophilicity Advantage Over Simpler Analogs
The target compound exhibits a substantially higher computed partition coefficient than its simpler phenacyl bromide analogs. The internally calculated LogP for 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide is 4.83 , compared with XLogP3 = 3.6 for 2-(trifluoromethoxy)phenacyl bromide [1] and XLogP = 3.6 for 4-(trifluoromethoxy)phenacyl bromide [2]. This represents a ΔLogP of +1.23, corresponding to approximately 17-fold higher predicted n-octanol/water partition coefficient. The enhanced lipophilicity is attributable to the six fluorine atoms in the extended fluoroalkoxy side chain.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.83 (internal computation, Leyan platform) |
| Comparator Or Baseline | 2-(Trifluoromethoxy)phenacyl bromide (CAS 530141-40-3): XLogP3 = 3.6 (PubChem); 4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3): XLogP = 3.6 (basechem.org) |
| Quantified Difference | ΔLogP = +1.23 (target vs. mono-OCF₃ analogs) |
| Conditions | Computational prediction; target LogP from Leyan, comparator XLogP3 from PubChem 2019.06.18 release and basechem.org calculation |
Why This Matters
Higher LogP directly impacts passive membrane permeability and tissue distribution in cell-based assays, making the target compound more suitable for designing probes intended to cross biological membranes or partition into lipophilic environments.
- [1] PubChem Compound Summary CID 2778684. 2-(Trifluoromethoxy)phenacyl bromide. XLogP3-AA = 3.6. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethoxy_phenacyl-bromide View Source
- [2] BaseChem. 4-(Trifluoromethoxy)phenacyl bromide, CAS 103962-10-3. XLogP reference value: 3.6. Available at: https://www.basechem.org View Source
